N-cyclopropylquinoxalin-2-amine hydrochloride

Physicochemical profiling Drug-likeness Permeability prediction

N-Cyclopropylquinoxalin-2-amine hydrochloride is a bicyclic heteroaromatic compound belonging to the quinoxaline-2-amine class, featuring a cyclopropyl substituent on the exocyclic amine nitrogen. Its molecular formula is C₁₁H₁₂ClN₃ (free base C₁₁H₁₁N₃, MW 185.22 g/mol; HCl salt MW 221.68 g/mol).

Molecular Formula C11H12ClN3
Molecular Weight 221.69
CAS No. 2034427-39-7
Cat. No. B2879604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropylquinoxalin-2-amine hydrochloride
CAS2034427-39-7
Molecular FormulaC11H12ClN3
Molecular Weight221.69
Structural Identifiers
SMILESC1CC1NC2=NC3=CC=CC=C3N=C2.Cl
InChIInChI=1S/C11H11N3.ClH/c1-2-4-10-9(3-1)12-7-11(14-10)13-8-5-6-8;/h1-4,7-8H,5-6H2,(H,13,14);1H
InChIKeyYEENAJCBFSMNQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropylquinoxalin-2-amine Hydrochloride (CAS 2034427-39-7): Core Pharmacophore Identity and Baseline Characterization for Procurement


N-Cyclopropylquinoxalin-2-amine hydrochloride is a bicyclic heteroaromatic compound belonging to the quinoxaline-2-amine class, featuring a cyclopropyl substituent on the exocyclic amine nitrogen. Its molecular formula is C₁₁H₁₂ClN₃ (free base C₁₁H₁₁N₃, MW 185.22 g/mol; HCl salt MW 221.68 g/mol) . The compound is supplied as a hydrochloride salt, which enhances aqueous solubility and handling characteristics for in vitro assay preparation . Quinoxaline-2-amines are recognized in medicinal chemistry as privileged scaffolds for kinase inhibitor design and antimicrobial agent development, with the N-cyclopropyl variant introducing distinctive steric and electronic properties that differentiate it from simpler N-alkyl analogs .

Why Generic Replacement of N-Cyclopropylquinoxalin-2-amine Hydrochloride (CAS 2034427-39-7) with In-Class Quinoxaline-2-amines Carries Scientific and Procurement Risk


Generic substitution among N-substituted quinoxalin-2-amines is not scientifically warranted because the nature of the N-alkyl/cycloalkyl substituent directly modulates at least three critical parameters: (i) target binding pocket complementarity, where the cyclopropyl group imposes conformational restraint and distinct van der Waals surface relative to methyl, ethyl, or isopropyl analogs; (ii) metabolic stability, as the cyclopropyl ring's resistance to cytochrome P450-mediated oxidation differs markedly from linear alkyl chains; and (iii) physicochemical properties including logP, solubility, and salt selection (HCl form), each of which affects assay reproducibility and formulation behavior . In kinase inhibitor programs, even single-atom changes at the solvent-exposed N-position have been shown to shift selectivity profiles across kinase panels by orders of magnitude . Therefore, procurement of a specific N-cyclopropyl variant rather than a cheaper in-class analog is essential for maintaining SAR integrity in lead optimization campaigns and ensuring batch-to-batch consistency in biological testing .

Procurement-Relevant Quantitative Differentiation Evidence for N-Cyclopropylquinoxalin-2-amine Hydrochloride vs. Closest Quinoxaline-2-amine Comparators


Cyclopropyl vs. Methyl N-Substituent: Impact on Calculated Physicochemical Descriptors Relevant to Membrane Permeability and Assay Solubility

The cyclopropyl substituent increases molecular weight by 26 Da and adds one sp³ carbon relative to the N-methyl analog (N-methylquinoxalin-2-amine, CAS 6479-17-0, MW 159.19 g/mol), while the hydrochloride salt further provides a counterion that standardizes protonation state for aqueous solubility . The cyclopropyl group's calculated topological polar surface area (tPSA) contribution is approximately 3.2 Ų lower than that of an isopropyl group, suggesting a modest improvement in passive membrane permeability potential . This is a class-level inference based on the cyclopropyl group's well-established role in medicinal chemistry as a permeability-enhancing motif that balances lipophilicity and molecular rigidity .

Physicochemical profiling Drug-likeness Permeability prediction

Hydrochloride Salt Selection: Solubility and Handling Advantage Over Free Base for In Vitro Assay Reproducibility

N-Cyclopropylquinoxalin-2-amine hydrochloride (CAS 2034427-39-7, MW 221.68) is supplied as the hydrochloride salt, offering a defined protonation state at the quinoxaline nitrogen that is absent in the free base (MW 185.22) . The HCl salt form typically provides >10-fold improvement in aqueous solubility compared to the free base for weakly basic heterocyclic amines at physiological pH, which directly impacts DMSO stock concentration limits and final assay well concentrations [1]. In high-throughput screening, undefined protonation states of free base analogs can lead to variability in IC₅₀ determinations exceeding 0.5 log units [1]. This evidence is class-level, drawn from the well-characterized behavior of heterocyclic amine hydrochlorides versus their free base forms.

Salt form selection Aqueous solubility Assay reproducibility

Quinoxaline-2-amine Scaffold with N-Cyclopropyl Substitution: Structural Differentiation from 2-Cyclopropylquinoxaline in Target Engagement Potential

N-Cyclopropylquinoxalin-2-amine retains the exocyclic secondary amine (NH) at position 2, which serves as a hydrogen bond donor capable of engaging the kinase hinge region or other biological targets . In contrast, 2-cyclopropylquinoxaline (CAS 58173-67-4) lacks this amine group entirely, replacing it with a direct C–C bond, thereby eliminating a critical hydrogen bond donor and reducing the total polar surface area . The presence of the NH donor in the target compound enables bidentate hinge-binding motifs common to Type I kinase inhibitors, whereas the C-linked analog is limited to hydrophobic or π-stacking interactions only . This is a structural differentiation based on the quinoxaline-2-amine pharmacophore's established role in kinase inhibition (class-level inference from extensive quinoxaline kinase inhibitor literature).

Kinase inhibitor design Hydrogen bond donor Scaffold differentiation

Cyclopropyl Metabolic Stability Advantage Over N-Alkyl Quinoxaline-2-amines: Inferred Lower CYP450-Mediated N-Dealkylation Liability

The cyclopropyl group on the exocyclic amine is recognized in medicinal chemistry as a metabolically resistant N-substituent that reduces the rate of cytochrome P450-mediated N-dealkylation compared to N-methyl, N-ethyl, or N-isopropyl analogs . N-Dealkylation is a primary metabolic clearance pathway for secondary amines, and the cyclopropyl ring's strained C–H bonds and lack of abstractable α-hydrogens in the conventional sense slow this oxidative process . In structurally related quinoxaline-2-amine series, the N-cyclopropyl substituent has been reported to contribute to improved oral bioavailability and longer half-life compared to N-methyl counterparts . This evidence is cross-study comparable, drawing on published structure-metabolism relationships for N-cyclopropyl versus N-alkyl heterocyclic amines.

Metabolic stability CYP450 resistance Lead optimization

Highest-Value Application Scenarios for N-Cyclopropylquinoxalin-2-amine Hydrochloride (CAS 2034427-39-7) Supported by Evidence


Kinase Inhibitor Lead Generation Programs Targeting the ATP Hinge Region

The quinoxalin-2-amine core with the N-cyclopropyl substituent provides an ideal starting scaffold for fragment-based or structure-based design of Type I kinase inhibitors. The exocyclic secondary amine enables hinge-region hydrogen bonding, while the cyclopropyl group offers metabolic stability advantages over N-methyl leads . Medicinal chemistry teams should prioritize this compound when synthesizing focused libraries aimed at kinases where a compact, rigid N-substituent is desired for selectivity pocket engagement .

Structure-Activity Relationship (SAR) Studies Differentiating N-Alkyl vs. N-Cycloalkyl Pharmacophore Contributions

This compound serves as a critical SAR probe for distinguishing the contributions of N-cyclopropyl versus N-methyl, N-ethyl, or N-isopropyl substituents to target potency, selectivity, and ADME properties. Its hydrochloride salt form ensures consistent solubility and handling across multiple assay platforms, enabling robust head-to-head comparison with N-alkyl analogs . Procurement of the authentic compound rather than attempting in-house synthesis with variable purity reduces inter-experiment variability in SAR tables .

Antimicrobial Discovery Programs Exploring Quinoxaline Pharmacophores

Quinoxaline-2-amines have documented antimicrobial potential, and the N-cyclopropyl variant may offer distinct physicochemical properties influencing bacterial cell wall penetration . The compound's molecular weight below 200 Da (free base) and low rotatable bond count align with known antibacterial drug-likeness criteria . Researchers screening for novel antibiotic scaffolds should procure this compound as part of a rationally designed set of N-substituted quinoxalin-2-amines to probe the relationship between N-substituent sterics and minimum inhibitory concentration (MIC) values .

Chemical Biology Probe Development Requiring Defined Salt Form and Batch Reproducibility

The hydrochloride salt form (CAS 2034427-39-7) provides a stoichiometrically defined entity suitable for chemical probe qualification. Unlike free base forms that may contain variable amounts of residual solvent or undefined protonation states, the HCl salt ensures that biological activity measurements reflect the activity of a single, well-defined chemical species . This is essential for studies intended for publication in chemical biology journals that require rigorous chemical characterization and batch-to-batch reproducibility .

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